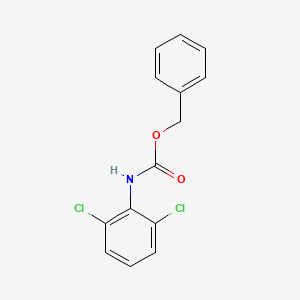
Benzyl N-(2,6-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.155 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group and a dichlorophenyl group connected through a carbamate linkage. It is often used in early discovery research due to its rare and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl N-(2,6-dichlorophenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2,6-dichloroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl N-(2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Hydrogenation: The benzyl group can be hydrogenated under specific conditions, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under mild conditions.
Hydrogenation: Catalysts like palladium on carbon (Pd-C) and hydrogen gas (H2) are commonly used.
Major Products Formed:
Substitution Reactions: Products typically include substituted carbamates.
Hydrogenation: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Benzyl N-(2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzoyl-4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
- 2-Benzoyl-4-chlorophenyl N-(2,5-dichlorophenyl)carbamate
- 2-Chlorophenyl N-(2,6-dichlorophenyl)carbamate
- 2,5-Dichlorophenyl N-(2,6-dimethylphenyl)carbamate
- 4-Chlorophenyl N-(2,6-dichlorophenyl)carbamate
Uniqueness: Benzyl N-(2,6-dichlorophenyl)carbamate is unique due to its specific combination of benzyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C14H11Cl2NO2 |
|---|---|
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
benzyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
PVCZHYQQUAVGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



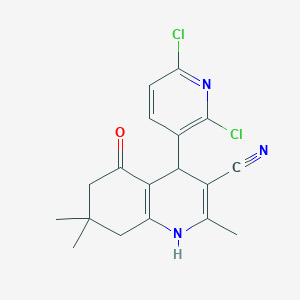
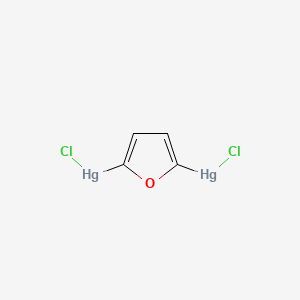

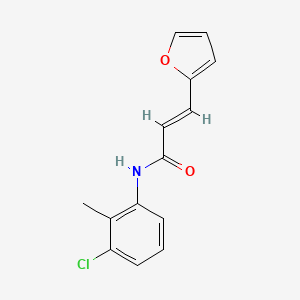
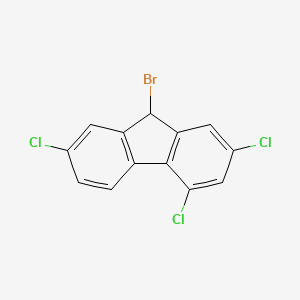
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)
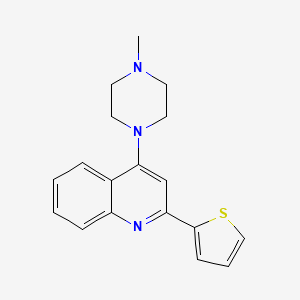
![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)
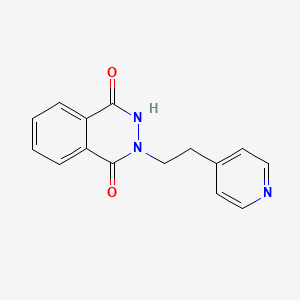



![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
